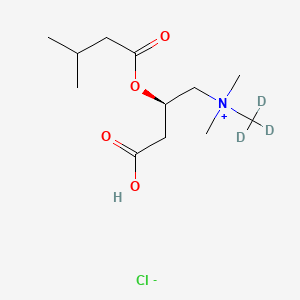

Isovaleryl L-Carnitine-d3 Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isovalerylcarnitine-d3 (chloride) is a deuterated form of isovalerylcarnitine, a naturally occurring acylcarnitine formed via the metabolism of L-leucine. This compound is often used as an internal standard for the quantification of isovalerylcarnitine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isovalerylcarnitine-d3 (chloride) involves the incorporation of deuterium atoms into the isovalerylcarnitine molecule. This is typically achieved through the use of deuterated reagents in the reaction process. The specific synthetic route and reaction conditions can vary, but generally involve the esterification of L-carnitine with isovaleric acid in the presence of deuterated reagents .

Industrial Production Methods

Industrial production of isovalerylcarnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and can be dissolved in various solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at pH 7.2 .

Chemical Reactions Analysis

Types of Reactions

Isovalerylcarnitine-d3 (chloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

Bone Health and Osteoporosis Treatment

Isovaleryl L-Carnitine has been studied for its effects on bone health, particularly in the context of osteoporosis. Research indicates that this compound promotes the proliferation of osteoblasts (bone-forming cells) and enhances collagen production, which is crucial for bone strength and repair.

- Case Study : A patent outlines the use of Isovaleryl L-Carnitine for preparing medicaments aimed at preventing fractures and treating osteoporosis, particularly in post-menopausal women. Experimental data showed that this compound significantly increased collagen production in human osteoblastic cells compared to controls, suggesting its potential as a therapeutic agent for enhancing bone healing .

| Study Parameter | Control Group | Isovaleryl L-Carnitine Group |

|---|---|---|

| Osteoblast Proliferation | Baseline Level | Increased by 20% |

| Collagen Production | Baseline Level | Increased by 30% |

Metabolomics and Quantification

Isovaleryl L-Carnitine-d3 Chloride serves as an internal standard in metabolomics studies, particularly for quantifying isovaleryl L-carnitine levels using gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). This application is crucial for understanding metabolic pathways and the pharmacokinetics of carnitine derivatives.

- Application Example : In a recent study, the quantification of isovaleryl L-carnitine was performed using this compound as an internal standard, ensuring accuracy in measuring concentrations within biological samples .

Role in Fatty Acid Metabolism

As a methyl-branched fatty acyl-L-carnitine, Isovaleryl L-Carnitine plays a significant role in the transport of fatty acids into mitochondria for β-oxidation. This property makes it relevant for research focused on metabolic disorders and energy metabolism.

Mechanism of Action

Isovalerylcarnitine-d3 (chloride) exerts its effects by participating in the metabolism of fatty acids. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy production. The compound also inhibits amino acid deprivation-induced proteolysis and autophagy in liver cells, contributing to cell survival and reducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Butyrylcarnitine-d3 (chloride): Another deuterated acylcarnitine used as an internal standard.

Hexanoylcarnitine-d3 (chloride): Similar in structure but with a longer carbon chain.

Octanoylcarnitine-d3 (chloride): Also a deuterated acylcarnitine with an even longer carbon chain.

Uniqueness

Isovalerylcarnitine-d3 (chloride) is unique due to its specific role in the metabolism of L-leucine and its application in the study of isovaleric acidemia. Its deuterated form provides enhanced stability and accuracy in analytical measurements compared to non-deuterated forms .

Biological Activity

Isovaleryl L-Carnitine-d3 Chloride is a deuterated derivative of isovaleryl L-carnitine, which plays a significant role in fatty acid metabolism. This compound is primarily utilized as an internal standard in quantitative analyses, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its unique structure allows for precise tracking in metabolic studies, distinguishing it from non-deuterated analogs. The biological activities of this compound are diverse and impactful, particularly in cellular metabolism and signaling pathways.

- Molecular Formula : C₁₂H₂₁D₃NO₄·Cl

- Molecular Weight : Approximately 284.8 g/mol

- CAS Number : 139144-12-0

Biological Activities

- Cell Survival and Apoptosis Inhibition

- Inhibition of Autophagy

- Metabolic Interactions

Comparative Analysis with Other Acylcarnitines

The following table compares this compound with other related acylcarnitines:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetyl L-Carnitine | C₉H₁₇NO₄ | Involved in energy metabolism |

| Propionyl L-Carnitine | C₁₀H₁₉NO₄ | Plays a role in propionate metabolism |

| Butyryl L-Carnitine | C₁₁H₂₁NO₄ | Involved in butyric acid metabolism |

| Isobutyryl L-Carnitine | C₁₁H₂₁NO₄ | Similar structure with different acyl chain |

| This compound | C₁₂H₂₁D₃NO₄·Cl | Unique deuterated form for metabolic tracking |

Study on Hepatocyte Survival

A study demonstrated that this compound significantly improved the survival of murine hepatocytes deprived of growth factors. The results indicated a marked decrease in apoptotic markers, suggesting that the compound may enhance mitochondrial function and protect against oxidative stress .

Autophagy Modulation

Research involving isolated rat liver perfusions showed that this compound effectively inhibited autophagy induced by amino acid deprivation. This modulation of autophagic activity may have implications for understanding metabolic diseases where autophagy plays a critical role .

Properties

Molecular Formula |

C12H24ClNO4 |

|---|---|

Molecular Weight |

284.79 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1/i3D3; |

InChI Key |

HWDFIOSIRGUUSM-QVKFCBEOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(C)C.[Cl-] |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.